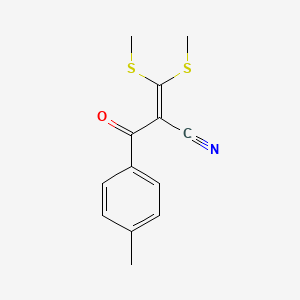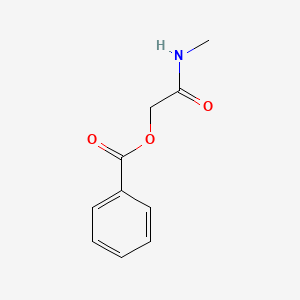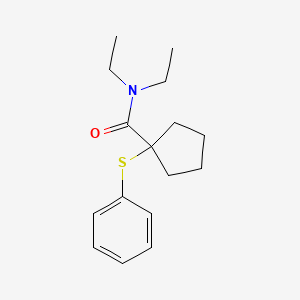![molecular formula C23H22O3 B14330600 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione CAS No. 106661-50-1](/img/structure/B14330600.png)
4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,9-diphenylbicyclo[520]nonane-2,6,8-trione is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) has been reported to yield the desired bicyclic core . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and anticancer research.
Bicyclo[4.3.0]nonane: Commonly found in terpenoid structures and used in synthetic chemistry.
Uniqueness
4,4-Dimethyl-1,9-diphenylbicyclo[52
Propriétés
Numéro CAS |
106661-50-1 |
|---|---|
Formule moléculaire |
C23H22O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4,4-dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione |
InChI |
InChI=1S/C23H22O3/c1-22(2)13-17(24)20-21(26)19(15-9-5-3-6-10-15)23(20,18(25)14-22)16-11-7-4-8-12-16/h3-12,19-20H,13-14H2,1-2H3 |
Clé InChI |
QYLLPGHGFKUZFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2C(=O)C(C2(C(=O)C1)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)




![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)


![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)





